5-Fluoro-2-methylpyrimidine
Overview
Description
5-Fluoro-2-methylpyrimidine is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2 It is a heterocyclic aromatic compound that contains both nitrogen and fluorine atoms in its structure
Mechanism of Action
Target of Action
5-Fluoro-2-methylpyrimidine is a fluorinated derivative of pyrimidines . The primary targets of this compound are nucleotide synthetic enzymes such as thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis and repair, making it a significant target for anticancer drugs .
Mode of Action
The compound exerts its effects by inhibiting essential biosynthetic processes and by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It is also known to affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Biochemical Pathways
This compound affects multiple biological signaling pathways. It modulates cancer-related pathways and has been implicated in the inhibition of RNA- and DNA-modifying enzymes . It also impacts the Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
The pharmacokinetics of this compound is complex due to its substantial first-pass catabolism by cytidine deaminase (CD) . The oral bioavailability of the compound alone is approximately 4% . Coadministration with a cd inhibitor can significantly increase exposure to the compound and improve its oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of DNA and RNA synthesis. This results in the disruption of cell growth and division, leading to cell death . It also affects various cellular behaviors, including apoptosis and autophagy .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is thymidylate synthase, which is essential for DNA synthesis. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate from deoxyuridine monophosphate . Additionally, this compound interacts with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, leading to alterations in RNA structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation by disrupting DNA and RNA synthesis . This disruption leads to cell cycle arrest and apoptosis. Moreover, the compound affects gene expression by inhibiting the activity of RNA polymerases and other transcription factors, resulting in altered transcriptional profiles . These cellular effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of thymidylate synthase, which is critical for DNA synthesis . By binding to the active site of the enzyme, this compound prevents the conversion of deoxyuridine monophosphate to thymidine monophosphate, leading to a depletion of thymidine triphosphate and subsequent DNA damage . Additionally, the compound interacts with RNA modifying enzymes, inhibiting their activity and leading to changes in RNA structure and function . These interactions collectively contribute to the cytotoxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a reduction in its efficacy and potency. Long-term exposure to this compound has been associated with sustained inhibition of DNA and RNA synthesis, resulting in prolonged cell cycle arrest and apoptosis . These temporal effects underscore the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound has been shown to inhibit tumor growth and proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a therapeutic window that maximizes efficacy while minimizing toxicity. Studies in animal models have also identified threshold effects, where a certain dosage is required to achieve a significant therapeutic response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is its conversion to 5-fluoro-2’-deoxyuridine-5’-monophosphate, which inhibits thymidylate synthase . This conversion is catalyzed by thymidine phosphorylase and other related enzymes. Additionally, this compound can be incorporated into RNA and DNA, leading to the formation of fluorinated nucleotides that disrupt nucleic acid structure and function . These metabolic pathways contribute to the compound’s cytotoxic effects and its potential as an anticancer agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to different cellular compartments, including the nucleus and mitochondria . Binding proteins such as thymidine kinase and nucleoside diphosphate kinase play a role in the intracellular distribution and accumulation of the compound . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA and RNA synthesis . Targeting signals and post-translational modifications, such as phosphorylation, can influence the localization of this compound to specific compartments or organelles . For example, phosphorylation by nucleoside diphosphate kinase can direct the compound to the mitochondria, where it can disrupt mitochondrial DNA synthesis and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyrimidine typically involves the reaction of ethyl formate and ethyl fluoroacetate with potassium tert-butoxide in an alkaline medium. This reaction produces an intermediate, which is then reacted with acetamidine hydrochloride to form this compound-4(3H)-ketone. The final step involves chlorination using phosphorus oxychloride and an organic base as an additive to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, potassium tert-butoxide, and acetamidine hydrochloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
5-Fluoro-2-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2-methylpyrimidine include:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase and interferes with DNA synthesis.
5-Fluorocytosine: An antifungal agent that is converted to 5-fluorouracil in fungal cells, leading to the inhibition of RNA and DNA synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated pyrimidines.
Properties
IUPAC Name |
5-fluoro-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCZHCYHMGMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570057 | |
Record name | 5-Fluoro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54376-50-0 | |
Record name | 5-Fluoro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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